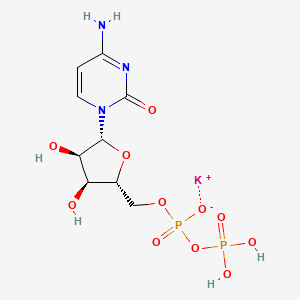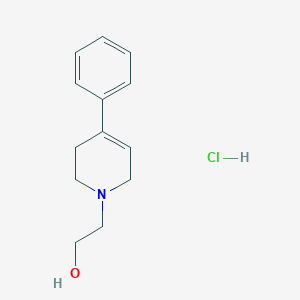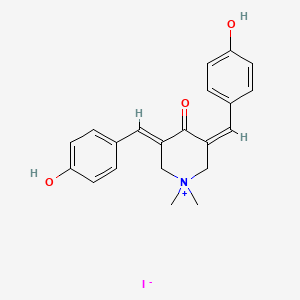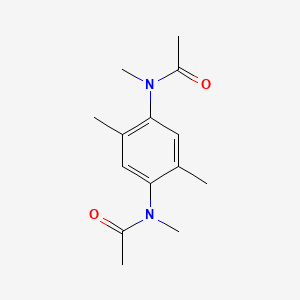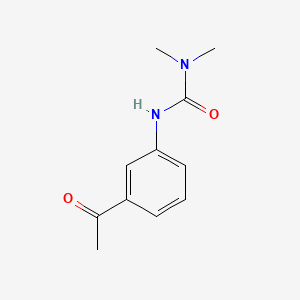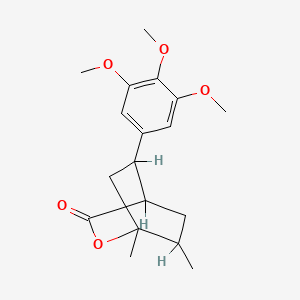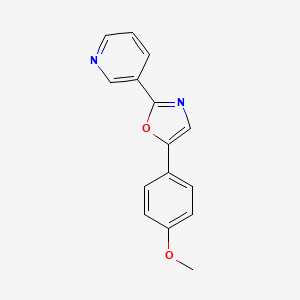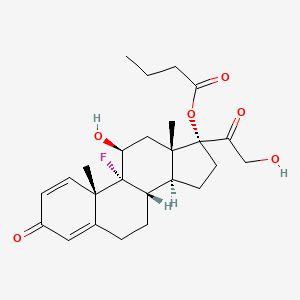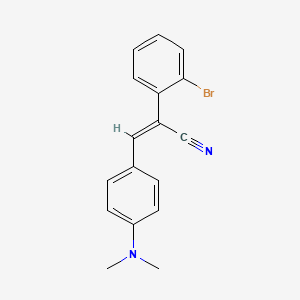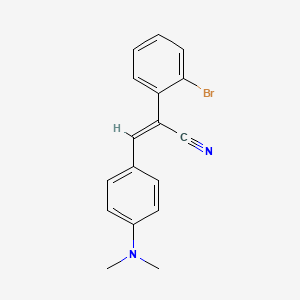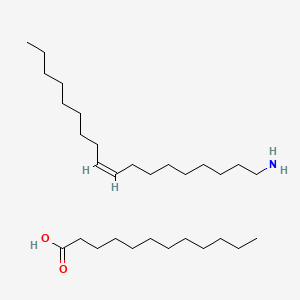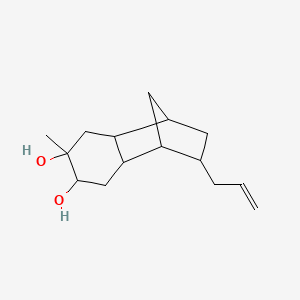
2-(2-(4-Chlorophenoxy)-2-methylpropionyloxy)ethyl nicotinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride is a chemical compound with the molecular formula C18H18ClNO5.HCl and a molecular weight of 400.2 g/mol. This compound is known for its unique structure, which includes a nicotinate moiety and a chlorophenoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride involves several steps:
Formation of 4-chlorophenoxy-2-methylpropionic acid: This is achieved by reacting 4-chlorophenol with 2-methylpropionic acid in the presence of a suitable catalyst.
Esterification: The resulting acid is then esterified with ethylene glycol to form 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethanol.
Nicotinate Formation: The ester is then reacted with nicotinic acid under acidic conditions to form the nicotinate ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of nicotinic acetylcholine receptors and inhibition of cyclooxygenase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(4-bromophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride
- 2-[2-(4-fluorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride
- 2-[2-(4-methylphenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride
Uniqueness
2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications .
Propiedades
Número CAS |
56775-91-8 |
|---|---|
Fórmula molecular |
C18H19Cl2NO5 |
Peso molecular |
400.2 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H18ClNO5.ClH/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13;/h3-9,12H,10-11H2,1-2H3;1H |
Clave InChI |
SMQMWHHMXSBKEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl.Cl |
Números CAS relacionados |
31637-97-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


